Cas no 1809161-45-2 (4-Bromo-6-chloro-3-iodo-2-methylpyridine)

4-Bromo-6-chloro-3-iodo-2-methylpyridine is a halogenated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern—bromo, chloro, iodo, and methyl groups—offers multiple reactive sites for selective cross-coupling reactions, nucleophilic substitutions, or further derivatization. This compound is particularly useful in the development of complex heterocyclic frameworks due to its versatility in metal-catalyzed transformations. The presence of both electron-withdrawing and sterically demanding substituents enhances its utility in fine-tuning reactivity for targeted applications. Suitable for controlled environments, it is handled under inert conditions to preserve stability.
4-Bromo-6-chloro-3-iodo-2-methylpyridine structure
1809161-45-2 structure
Product Name:4-Bromo-6-chloro-3-iodo-2-methylpyridine
CAS No:1809161-45-2
MF:C6H4BrClIN
MW:332.36413192749
MDL:MFCD28154571
CID:4782726
PubChem ID:124251074
Update Time:2026-02-27

4-Bromo-6-chloro-3-iodo-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-chloro-3-iodo-2-methylpyridine
    • 1809161-45-2
    • AKOS032962825
    • E93422
    • CS-0194320
    • MFCD28154571
    • MDL: MFCD28154571
    • Inchi: 1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3
    • InChI Key: WKRWDLWDCXVEIK-UHFFFAOYSA-N
    • SMILES: IC1=C(C=C(N=C1C)Cl)Br

Computed Properties

  • Exact Mass: 330.82604g/mol
  • Monoisotopic Mass: 330.82604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9

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4-Bromo-6-chloro-3-iodo-2-methylpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1809161-45-2)4-Bromo-6-chloro-3-iodo-2-methylpyridine
Order Number:A1177838
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:37
Price ($):797.0
Email:sales@amadischem.com

Additional information on 4-Bromo-6-chloro-3-iodo-2-methylpyridine

Recent Advances in the Application of 4-Bromo-6-chloro-3-iodo-2-methylpyridine (CAS: 1809161-45-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-6-chloro-3-iodo-2-methylpyridine (CAS: 1809161-45-2) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This halogen-rich pyridine derivative exhibits unique reactivity patterns that make it particularly valuable for the synthesis of complex heterocyclic compounds. Recent studies have demonstrated its potential as a key intermediate in the development of novel kinase inhibitors and other biologically active molecules.

Structural analysis reveals that the strategic placement of three different halogen atoms on the pyridine ring enables selective functionalization through various cross-coupling reactions. The 3-iodo position has been shown to be particularly reactive in palladium-catalyzed coupling reactions, while the 4-bromo and 6-chloro substituents offer additional sites for sequential modification. This multi-functional character allows for efficient construction of diverse molecular scaffolds with potential pharmaceutical applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-6-chloro-3-iodo-2-methylpyridine as a core building block for the development of selective JAK2 inhibitors. The compound's halogen pattern enabled efficient synthesis of a focused library of analogs through sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. The resulting compounds showed promising activity profiles, with several analogs demonstrating nanomolar potency against JAK2 while maintaining excellent selectivity over other kinase family members.

Another significant application has been reported in the field of PET tracer development. The iodine-125 labeled derivative of this compound has shown potential as a molecular probe for studying protein-ligand interactions. The methyl group at the 2-position provides enhanced metabolic stability compared to unsubstituted pyridine derivatives, addressing a common limitation in tracer development. Preliminary in vivo studies suggest favorable pharmacokinetic properties, warranting further investigation.

Recent synthetic methodology developments have expanded the utility of 1809161-45-2 in parallel synthesis approaches. A 2024 publication in Organic Letters described a novel metal-free amination protocol that selectively functionalizes the 3-position while preserving the other halogen substituents. This breakthrough enables rapid diversification of the scaffold under mild conditions, significantly expanding its potential for library synthesis in drug discovery programs.

The safety profile and handling considerations for 4-Bromo-6-chloro-3-iodo-2-methylpyridine have also been investigated in recent industrial-scale applications. Stability studies indicate that the compound remains stable under standard storage conditions, though protection from light is recommended due to the potential for photolytic cleavage of the carbon-iodine bond. Appropriate personal protective equipment should be used when handling this compound, particularly due to the potential for halogen exchange reactions under certain conditions.

Looking forward, the unique properties of 4-Bromo-6-chloro-3-iodo-2-methylpyridine position it as a valuable tool for fragment-based drug discovery and chemical biology probe development. Ongoing research is exploring its incorporation into DNA-encoded libraries and its use in the synthesis of covalent inhibitors targeting cysteine residues. The compound's versatility and the growing body of literature documenting its applications suggest it will continue to play an important role in pharmaceutical research in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1809161-45-2)4-Bromo-6-chloro-3-iodo-2-methylpyridine
A1177838
Purity:99%
Quantity:1g
Price ($):797.0
Email